Carbohydrazide
Overview
Description
Carbohydrazide, also known as 1,3-diaminourea, is a chemical compound with the formula CH₆N₄O. It appears as a white crystalline solid that is soluble in water but not in many organic solvents such as ethanol, ether, or benzene. This compound is known for its strong reducing properties and is used in various industrial applications, including as an oxygen scavenger in boiler systems and as a precursor to polymers .
Scientific Research Applications
Carbohydrazide has a wide range of applications in scientific research:
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Chemistry: : It is used as a reagent in organic synthesis and as a precursor to various polymers and resins .
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Biology: : this compound and its derivatives have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties .
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Medicine: : Research has explored the use of this compound derivatives in developing new pharmaceuticals with potential therapeutic effects .
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Industry: : this compound is used as an oxygen scavenger in boiler systems, a stabilizer for color developers in photography, and a component in jet fuels and ammunition propellants .
Mechanism of Action
Target of Action
Carbohydrazide is a versatile compound that interacts with various targets. It has been found to exhibit cytotoxic activity against certain cancer cell lines . In this context, it has been suggested that this compound may interact with the Platelet-Derived Growth Factor Receptor A (PDGFRA), a protein that plays a crucial role in cell growth and division .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, in the context of its anticancer activity, it has been suggested that this compound may inhibit the proliferation of cancer cells by interacting with PDGFRA . This interaction could potentially disrupt the signaling pathways that promote cell growth and division, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
This compound is involved in several biochemical pathways. It has been found to exhibit anti-inflammatory and anti-tubercular activities . In the case of its anti-inflammatory activity, this compound derivatives have been reported to inhibit the production of certain inflammatory mediators . As for its anti-tubercular activity, this compound derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Pharmacokinetics
Computational studies have predicted that certain this compound derivatives may have good oral bioavailability .
Result of Action
The interaction of this compound with its targets leads to various molecular and cellular effects. For instance, its anticancer activity results in the inhibition of cancer cell proliferation . In the context of its use as an oxygen scavenger, this compound reacts with oxygen and metal oxides, forming protective oxide films on metal surfaces, which helps prevent corrosion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature . At elevated temperatures, this compound decomposes, releasing hydrazine and carbon dioxide . Furthermore, in an aqueous environment, this compound can react with metal oxides to form protective passive oxides .
Safety and Hazards
Future Directions
Carbohydrazide has been used in the field of intermediate of the organic synthesis for the fine chemicals and medicine, and an effective oxygen scavenger to prevent corrosion especially in boiler feed system . It has also been used as a cross-linker for elastic-type fibers . This review summarizes several potential development directions of carbohydrate-containing therapeutics, with the hope of promoting the application of carbohydrates in drug development .
Biochemical Analysis
Biochemical Properties
Carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses. For instance, this compound acts as an oxygen scavenger, reducing oxidative damage in biological systems. It also interacts with hydrazine derivatives, forming complexes that exhibit antimicrobial and antitumor activities . These interactions are crucial for its role in biochemical pathways, where it can inhibit or activate specific enzymes, thereby influencing metabolic processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of enzymes involved in oxidative stress, thereby protecting cells from oxidative damage. It also affects the expression of genes related to cell proliferation and apoptosis, which can impact cell growth and survival . Additionally, this compound’s antimicrobial properties can inhibit the growth of pathogenic microorganisms, thereby protecting host cells from infection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, this compound can inhibit the activity of certain oxidases, reducing the production of reactive oxygen species (ROS) and mitigating oxidative stress . It can also form complexes with metal ions, which can influence enzyme activity and stability. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable at room temperature but can decompose upon heating . Over time, its effectiveness as an oxygen scavenger may decrease, which can impact its ability to protect cells from oxidative damage. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce oxidative stress and protect cells from damage. At high doses, it can exhibit toxic effects, including irritation to the eyes, respiratory system, and skin . Animal studies have shown that high doses of this compound can lead to adverse effects, such as reduced cell viability and increased apoptosis. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxidases and reductases, influencing the production of ROS and other reactive species . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular energy production and redox balance. This compound’s role in these pathways underscores its potential as a therapeutic agent for conditions involving oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. Its distribution within tissues can also influence its overall efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress and energy metabolism . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Carbohydrazide can be synthesized through several methods:
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Reaction with Urea and Hydrazine: : Industrially, this compound is produced by treating urea with hydrazine. The reaction is as follows: [ \text{OC(NH₂)₂} + 2 \text{N₂H₄} \rightarrow \text{OC(N₂H₃)₂} + 2 \text{NH₃} ] This method is efficient and commonly used in large-scale production .
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Reaction with Dimethyl Carbonate and Hydrazine Hydrate: : Another method involves reacting dimethyl carbonate with hydrazine hydrate. This reaction is typically carried out under controlled conditions to ensure the purity of the product .
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Reaction with Phosgene: : this compound can also be prepared from phosgene, but this route generates hydrazinium chloride as a byproduct and may result in some diformylation .
Chemical Reactions Analysis
Carbohydrazide undergoes various chemical reactions, including:
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Oxidation: : this compound can be oxidized to form carbon dioxide, nitrogen, and water. This reaction is often used in boiler systems to remove dissolved oxygen and prevent corrosion .
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Reduction: : Due to its strong reducing properties, this compound can reduce metal ions and other compounds. For example, it can reduce silver ions to metallic silver in photographic processes .
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Substitution: : this compound can react with acids to form salts. For instance, it reacts with hydrochloric acid to form this compound hydrochloride .
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Complex Formation: : this compound can form complexes with metal ions, which are used in various applications, including as explosives and propellants .
Comparison with Similar Compounds
Carbohydrazide is similar to other hydrazine derivatives, but it has unique properties that make it valuable in specific applications:
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Hydrazine: : While hydrazine is also a strong reducing agent, it is highly toxic and carcinogenic. This compound is considered a safer alternative with similar reducing properties .
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Hydrazinecarboxamide: : This compound is structurally similar to this compound but has different reactivity and applications .
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Hydrazinecarboxylic Acid: : Another related compound, hydrazinecarboxylic acid, has different uses and properties compared to this compound .
Properties
IUPAC Name |
1,3-diaminourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4O/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVRDFDBXJMZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038757 | |
Record name | Carbonic dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Carbonic dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbohydrazide | |
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URL | https://haz-map.com/Agents/12744 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
497-18-7 | |
Record name | Carbohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carbohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CARBOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8V7FYY4WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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